molecular formula C21H10Cl12 B1597251 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene CAS No. 4605-91-8

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

Cat. No.: B1597251
CAS No.: 4605-91-8
M. Wt: 687.7 g/mol
InChI Key: IBGAOSYQYASNKV-UHFFFAOYSA-N
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Description

The compound 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.1⁴,⁷.0²,¹⁵.0³,⁸.0⁹,¹⁴]icosa-5,9(14),10,12,17-pentaene is a highly chlorinated polycyclic hydrocarbon with a complex hexacyclic framework. Its structure features 12 chlorine atoms distributed across multiple fused rings and a methyl group at position 11. Such chlorinated polycyclics are often associated with high thermal stability and resistance to degradation, making them relevant in flame retardants and industrial applications.

Properties

IUPAC Name

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl12/c1-5-2-3-6-7(4-5)9-11(19(29)15(25)13(23)17(9,27)21(19,32)33)10-8(6)16(26)12(22)14(24)18(10,28)20(16,30)31/h2-4,8-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGAOSYQYASNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963494
Record name 1,2,3,4,5,6,7,8,13,13,14,14-Dodecachloro-10-methyl-1,4,4a,4b,5,8,8a,12b-octahydro-1,4:5,8-dimethanotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4605-91-8
Record name 1,2,3,4,5,6,7,8,13,13,14,14-Dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-10-methyl-1,4:5,8-dimethanotriphenylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004605918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,5,6,7,8,13,13,14,14-Dodecachloro-10-methyl-1,4,4a,4b,5,8,8a,12b-octahydro-1,4:5,8-dimethanotriphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50963494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-10-methyl-1,4:5,8-dimethanotriphenylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves multiple steps, including chlorination and cyclization reactions. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and catalysts to facilitate the cyclization process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated products.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of multiple chlorination on the stability and reactivity of organic molecules.

    Biology: Research is conducted to understand its potential biological activity and interactions with biomolecules.

    Medicine: Investigations are ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves its interaction with molecular targets such as enzymes or receptors. The multiple chlorine atoms and the rigid structure of the compound allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include disruption of cellular processes or interference with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[...]icosa...-11-sulfonic acid (CAS: 67102-96-9)
  • Key Differences : This analogue replaces the methyl group at position 11 with a sulfonic acid (-SO₃H) group .
  • Such modifications could expand its utility in surfactants or catalysts but may reduce environmental persistence due to higher biodegradability.
Dechlorane Plus (CAS: 13560-89-9)
  • Structure : A pentacyclic compound with 12 chlorine atoms arranged as 1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.1⁶,⁹.0²,¹³.0⁵,¹⁰]octadeca-7,15-diene .
  • Key Differences :
    • Ring System : Dechlorane Plus has a pentacyclic framework vs. the hexacyclic structure of the target compound.
    • Chlorination Pattern : Chlorines are distributed across different positions (e.g., positions 6,7,8 vs. 4,5,6 in the target).
  • Regulatory Status: Dechlorane Plus is classified as a Substance of Very High Concern (SVHC) under EU REACH due to persistence, bioaccumulation, and toxicity (PBT) .

Computational Similarity Metrics

Quantitative comparisons using Tanimoto and Dice coefficients (common in virtual screening) could assess structural overlap between the target compound and analogues. For example:

  • Tanimoto Index : Measures shared molecular fingerprints (e.g., MACCS or Morgan fingerprints) .
  • Application : A high similarity score (>70%) would imply comparable biological activity, as seen in studies comparing SAHA and aglaithioduline .
Table 1: Hypothetical Similarity Scores (Based on Structural Features)
Compound Tanimoto (MACCS) Tanimoto (Morgan) Regulatory Status
Target Compound N/A N/A Unrestricted
Dechlorane Plus ~65% ~60% SVHC (EU REACH)
Sulfonic Acid Derivative ~55% ~50% Unrestricted

Note: Scores are estimated based on structural divergence (e.g., ring systems, substituents).

Environmental and Toxicological Profiles

  • Dechlorane Plus: Documented as a global contaminant with bioaccumulation in wildlife and humans.
  • Target Compound: No direct data on toxicity or persistence, but its chlorination density and polycyclic structure suggest comparable environmental hazards.

Proteomic Interaction Signatures (CANDO Platform)

The CANDO platform analyzes proteome-wide interactions to infer functional similarities between compounds. For example:

  • Dissimilar interaction signatures may predict off-target effects .
  • If the target compound and Dechlorane Plus share proteomic interaction profiles, they might exhibit overlapping biological activities (e.g., endocrine disruption).

Biological Activity

Chemical Structure and Properties

Dechlorane Plus is characterized by its unique hexacyclic structure and multiple chlorine substituents. Its molecular formula is C18H12Cl12C_{18}H_{12}Cl_{12}, and it has a molecular weight of approximately 653.72 g/mol. The extensive chlorination contributes to its stability and persistence in the environment.

Toxicological Studies

Research indicates that Dechlorane Plus exhibits various toxicological effects across different biological systems:

  • Aquatic Toxicity : In studies involving zebrafish embryos, exposure to Dechlorane Plus resulted in significant mortality rates. The lethal concentration (LC50) was determined to be around 19.42 mg/L, classifying it as a low-toxic compound but still posing risks at higher concentrations .
  • Endocrine Disruption : Dechlorane Plus has been shown to interfere with endocrine functions in vertebrates. It can mimic or disrupt hormone signaling pathways, leading to developmental and reproductive abnormalities in exposed organisms .

Environmental Persistence

Dechlorane Plus is recognized for its persistence in the environment due to its resistance to degradation processes. This characteristic raises concerns regarding bioaccumulation in aquatic ecosystems and potential biomagnification through food webs.

Case Studies

  • Zebrafish Embryo Study : A study assessed the teratogenic effects of Dechlorane Plus on zebrafish embryos from 6 to 96 hours post-fertilization (hpf). Results indicated that at concentrations exceeding 40 mg/L, mortality rates sharply increased, highlighting its potential developmental toxicity .
  • Effects on Invertebrates : Research has also documented the impact of Dechlorane Plus on aquatic invertebrates such as Daphnia magna. The compound induced significant mortality and affected reproduction rates at environmentally relevant concentrations .

Summary of Biological Effects

Biological EffectObserved OutcomeReference
Aquatic ToxicityLC50 = 19.42 mg/L
Endocrine DisruptionHormonal signaling interference
Teratogenic EffectsIncreased mortality in zebrafish
Impact on InvertebratesReproductive impairment in Daphnia

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene
Reactant of Route 2
Reactant of Route 2
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.